Aizen Cathilon Red 6B
Overview
Description
C24H30Cl2N2 . It is widely used in the textile industry for dyeing acrylic fibers, wool, and other synthetic fibers. The compound is known for its vibrant red color and excellent dyeing properties, including high lightfastness and washfastness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aizen Cathilon Red 6B is synthesized through the condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde , followed by conversion into its chloride form . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified, dried, and processed into a powder or crystalline form for commercial use .
Chemical Reactions Analysis
Types of Reactions
Aizen Cathilon Red 6B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can lead to leuco forms of the dye .
Scientific Research Applications
Aizen Cathilon Red 6B has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Mechanism of Action
The mechanism of action of Aizen Cathilon Red 6B involves its interaction with the target substrate, typically fibers or biological tissues. The dye molecules bind to the substrate through electrostatic interactions, hydrogen bonding, and van der Waals forces. The molecular structure of the dye allows it to penetrate and adhere to the substrate, resulting in a stable and vibrant coloration .
Comparison with Similar Compounds
Similar Compounds
- Astrazon Red GTL
- Astrazon Red Violet 3RN
- Astrazon Red 5BL
- Basic Violet 7
- Basic Violet 35
Uniqueness
Aizen Cathilon Red 6B stands out due to its superior dyeing properties, including high lightfastness and washfastness. It also exhibits excellent compatibility with various fibers and maintains its color stability under high-temperature dyeing conditions .
Properties
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-3-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWHMOVSQRYRN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884311 | |
Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-82-3 | |
Record name | Basic violet 7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 48020 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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